1-(3,4-Dichlorophenyl)-2-thiourea

Descripción general

Descripción

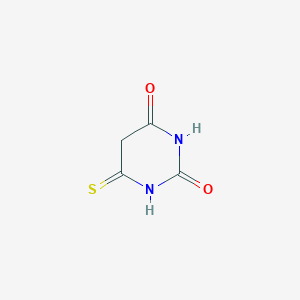

1-(3,4-Dichlorophenyl)-2-thiourea is a chemical compound that belongs to the class of thioureas, characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the nitrogen atom also bonded to a phenyl ring substituted with chlorine atoms. The compound has been the subject of various studies due to its interesting chemical and physical properties, as well as its potential applications in different fields such as medicinal chemistry and materials science.

Synthesis Analysis

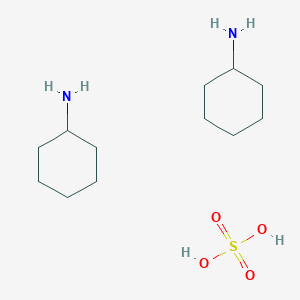

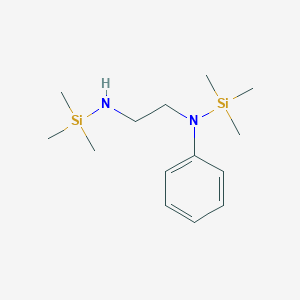

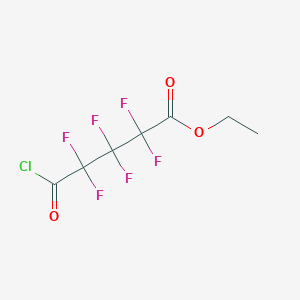

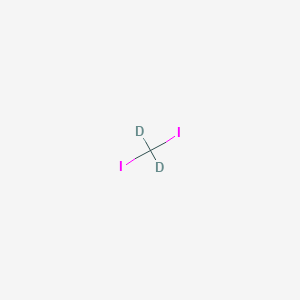

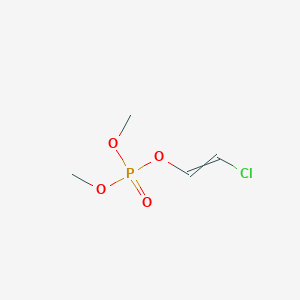

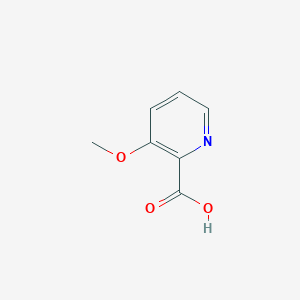

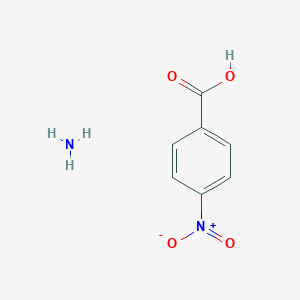

The synthesis of derivatives of 1-(3,4-Dichlorophenyl)-2-thiourea has been reported using different starting materials and conditions. For instance, compounds with the core structure of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea have been synthesized and characterized by spectroscopic techniques such as IR, 1H and 13C NMR, and single-crystal X-ray diffraction . Another synthesis method involves the condensation reaction of amino pyrimidin with p-chlorophenyl isothiocyanate to produce 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea . Additionally, a simple synthesis method using benzoyl chloride, ammonium thiocyanate, and o-chloroaniline has been described, with PEG-400 as a catalyst .

Molecular Structure Analysis

The molecular structure of 1-(3,4-Dichlorophenyl)-2-thiourea derivatives has been elucidated using single-crystal X-ray diffraction. These studies have revealed various crystalline systems and space groups, such as monoclinic and triclinic, with molecules often exhibiting intramolecular hydrogen bonding and planar configurations due to the presence of intramolecular N-H...O bonds . The dihedral angles between the planes of the thiocarbonyl and carbonyl groups and the substituted phenyl rings have been reported, providing insight into the three-dimensional conformation of these molecules .

Chemical Reactions Analysis

The reactivity of thiourea derivatives has been explored in various chemical reactions. For example, thioureas have been used in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, serving as a source of amino groups and participating in a domino process to yield 2-amino-dihydrothiophenes . Additionally, thiourea derivatives have been reacted with metal chlorides to form complexes with metals such as cobalt(II), nickel(II), and copper(II), revealing square planar geometries for these complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3,4-Dichlorophenyl)-2-thiourea derivatives have been characterized using various spectroscopic methods. Infrared spectra have shown significant stretching vibrations corresponding to different functional groups within the molecules . NMR chemical shifts for the thiourea moiety have been observed, providing information on the electronic environment of the atoms . The compounds' melting points, solubility, and crystalline structures have also been determined, contributing to a comprehensive understanding of their physical properties .

Relevant Case Studies

Several case studies have highlighted the potential applications of 1-(3,4-Dichlorophenyl)-2-thiourea derivatives. For instance, some derivatives have been evaluated for their urease inhibitory activity, demonstrating significant biological activity and providing insights into structure-activity relationships . Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, suggesting their potential as therapeutic agents . Additionally, the antioxidant activity of certain copper(I) thiourea derivatives has been assessed, with some compounds showing high free radical scavenging ability .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Characterization of Derivatives: A study explored the synthesis and characterization of compounds such as N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea and its isomers. These compounds were characterized using spectroscopic techniques like IR, 1H and 13C NMR, and single-crystal X-ray diffraction, offering insights into their molecular structure and vibrational modes (Yusof, Jusoh, Khairul & Yamin, 2010).

Molecular Structure and Vibrational Spectra

- Investigation of Molecular Structure and Spectroscopic Properties: Another research focused on the molecular structure, spectroscopic properties, and hydrogen bonding interactions of isomeric 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas. This study provided valuable information on the low-frequency values observed for stretching modes and molecular interactions in these compounds (Saeed, Ashraf, Erben & Simpson, 2017).

Reactivity and Potential Applications

Analysis of Reactivity and Potential Applications

Research on 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6) delved into its reactive sites, nonlinear optical properties, and local reactivity properties. The study highlighted the compound's potential as a material for nonlinear optical applications and as a lead compound for developing new antifungal agents (Aswathy et al., 2017).

Computational and Experimental Analysis

Another study presented both computational and experimental analyses of a thiourea derivative, specifically focusing on its vibrational modes, reactivity sites, and nonlinear optical properties. This comprehensive study contributes to understanding the molecular characteristics and potential applications of such derivatives (Bielenica et al., 2020).

Bioactivity and Enzyme Inhibition

- Enzyme Inhibition and Mercury Sensing: A study on various thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, revealed their potential as enzyme inhibitors and mercury sensors. It highlighted the ability of these compounds to inhibit acetylcholinesterase and butyrylcholinesterase, and their sensitivity in detecting toxic metals like mercury (Rahman et al., 2021).

Therapeutic Potential and Docking Studies

- Molecular Docking and Biological Activities: Research involving new bioactive Cu(I) thiourea derivatives with triphenylphosphine highlighted their synthesis, structure, and molecular docking studies. The study also explored the interaction of these compounds with DNA and their antioxidant activities, suggesting potential therapeutic applications (Hussain et al., 2020).

Safety And Hazards

The safety and hazards associated with “1-(3,4-Dichlorophenyl)-2-thiourea” would depend on its exact structure and how it’s used. For example, a related compound, 3,4-dichlorophenyl isocyanate, is classified as acutely toxic if swallowed or inhaled, and it may cause serious eye damage and respiratory irritation .

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNCITSJXCSXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172846 | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3,4-Dichlorophenyl)-2-thiourea | |

CAS RN |

19250-09-0 | |

| Record name | N-(3,4-Dichlorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19250-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

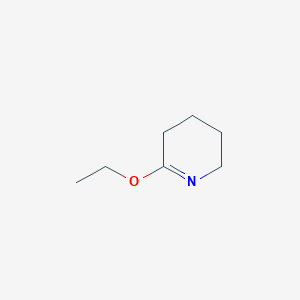

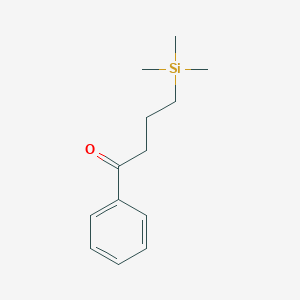

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

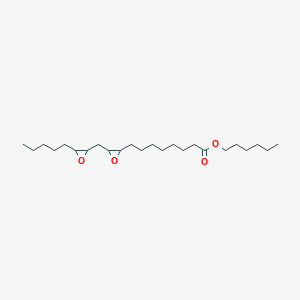

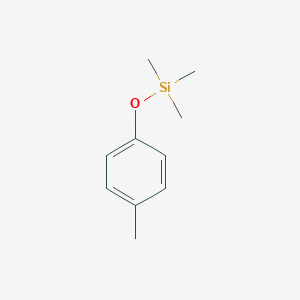

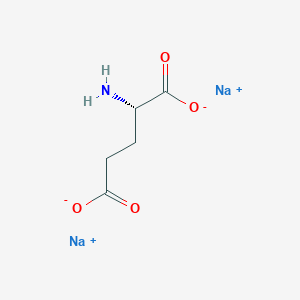

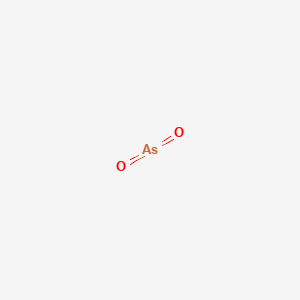

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.